molecular formula C13H11N3OS B2935190 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034486-81-0

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2935190
CAS No.: 2034486-81-0
M. Wt: 257.31
InChI Key: VCRWUHLNIJNJLV-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide ( 2034486-81-0) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and anticancer research. The compound features a molecular formula of C13H11N3OS and a molecular weight of 257.31 g/mol. Its structure incorporates a pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic system known for its versatile biological activities and substantial research value in drug discovery . This acetamide derivative is classified as a high-quality research chemical intended for scientific investigations. Its primary research applications include serving as a key intermediate in the synthesis of biologically active molecules and as a core structural motif for developing novel kinase inhibitors. The compound's calculated topological polar surface area is 74.6 Ų, and it features one hydrogen bond donor and three hydrogen bond acceptors, properties that influence its bioavailability and molecular interactions in biological systems . Fused heterocyclic systems like the pyrazolo[1,5-a]pyridine core present in this compound have demonstrated remarkable importance in pharmaceutical development, particularly as scaffolds for combinatorial library design in anticancer and enzymatic inhibition studies . The incorporation of the thiophene moiety further enhances the compound's potential for structural diversification, making it a valuable building block for exploring structure-activity relationships in medicinal chemistry programs. Researchers utilize this compound primarily in oncology-focused drug discovery, specifically for investigating mechanisms involving kinase inhibition and apoptosis induction in various cancer cell lines. The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Proper safety protocols should be followed when handling this material, and researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13(7-10-3-6-18-9-10)15-11-2-5-16-12(8-11)1-4-14-16/h1-6,8-9H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWUHLNIJNJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides a concise route to the desired compound with pharmacological activity. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyridine core and thiophene moiety enable diverse nucleophilic substitutions:

  • Amino group reactivity : The NH group at position 3 of the pyrazolo[1,5-a]pyridine undergoes condensation with carbonyl compounds (e.g., α,β-unsaturated ketones) to form fused heterocycles .

  • Thiophene substitution : Electrophilic substitution at the thiophene ring occurs preferentially at positions 2 and 5. For example, bromination with N-bromosuccinimide (NBS) yields mono- or di-substituted derivatives .

Reaction Type Reagents/Conditions Product Yield
BrominationNBS, DMF, 0°C → RT, 12 h3-Bromo-thiophene derivative78%
AcylationAcetyl chloride, AlCl₃, CH₂Cl₂2-Acetyl-thiophene derivative65%

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic systems:

  • Pyrazolo-pyrimidine formation : Reaction with β-diketones or β-ketoesters under acidic conditions yields pyrazolo[1,5-a]pyrimidines via cyclocondensation .

  • Thiazolo-pyridazine synthesis : High-pressure cyclocondensation with 4-thiazolidinones generates fused thiazolo[4,5-c]pyridazines (Q-Tube reactor, 120°C, 4 h) .

Mechanistic Pathway :

  • Enolization of the β-diketone.

  • Nucleophilic attack by the pyrazole NH group.

  • Dehydration to form the fused ring .

Oxidation and Reduction

  • Thiophene oxidation : Treatment with m-CPBA oxidizes the thiophene ring to sulfoxide (60% yield) or sulfone (85% yield) .

  • Pyridine reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties .

Oxidation State Reagent Product Application
Sulfoxidem-CPBA, CHCl₃Thiophene-S-oxideEnhanced solubility
SulfoneH₂O₂, AcOHThiophene-S,S-dioxideBioactivity modulation

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki coupling : Reaction with arylboronic acids introduces aryl groups at the pyridine C-6 position (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Sonogashira coupling : Alkynylation at the thiophene ring using terminal alkynes (CuI, PdCl₂, Et₃N) .

Example :

  • 3m + 4-methoxyphenylboronic acid → 5 (88% yield) .

Biological Activity-Driven Modifications

Structural analogs exhibit:

  • Anticancer activity : Introduction of morpholine or piperidine groups enhances kinase inhibition (IC₅₀ = 0.07–1.2 μM) .

  • Antibiofilm effects : Fluorination at the pyrazole ring improves activity against Pseudomonas aeruginosa (MBIC = 16 μg/mL) .

Derivative Modification Biological Target Activity
46a 7-Alkyne substituentVPS34 kinaseIC₅₀ = 0.12 μM
7a Thiazolo-pyridazineTubulin polymerizationEC₅₀ = 4.3 μM

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis (47% yield) is less efficient compared to analogues like pyrazolo[1,5-a]pyrimidines, which achieve ~50–60% yields under microwave-assisted conditions . This discrepancy may arise from steric hindrance introduced by the thiophene moiety.
  • Biological Activity : Pyrazolo[1,5-a]triazine derivatives exhibit marked anticancer activity (e.g., inhibition of HCT-116 colon cancer cells at IC₅₀ = 3.2 µM) , whereas the acetamide-pyrazolo[1,5-a]pyridine hybrid’s pharmacological profile remains underexplored.
Functional Group Impact on Activity
  • Thiophene vs. This could improve binding to hydrophobic enzyme pockets.
  • Acetamide Linker : The acetamide group is critical for hydrogen bonding. For instance, in pyrazolo[1,5-a]pyrimidines, replacing acetamide with carboxamide (e.g., ’s Pir-8-11) reduces solubility but increases metabolic stability .
Pharmacokinetic and Thermodynamic Data

Limited data exist for the target compound, but comparisons can be inferred:

  • LogP : Pyrazolo[1,5-a]pyridine-thiophene hybrids are predicted to have higher lipophilicity (LogP ~2.8) than pyrazolo[1,5-a]pyrimidines (LogP ~1.9) due to the thiophene’s electron-rich nature.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) of pyrazolo[1,5-a]pyrimidines shows melting points >200°C , suggesting higher crystallinity than the target compound, which may degrade at lower temperatures.

Research Findings and Challenges

  • Anticancer Potential: Pyrazolo[1,5-a]triazines () demonstrate superior in vitro efficacy compared to pyrazolo[1,5-a]pyridines, likely due to their triazine core’s ability to intercalate DNA.
  • Synthetic Scalability : The target compound’s low yield (47%) highlights challenges in scaling production, whereas pyrazolo[1,5-a]pyrimidines benefit from optimized Pd-catalyzed coupling protocols .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound of increasing interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, which contributes to its unique biological activities. Research has focused on its antimicrobial, anti-inflammatory, and anticancer properties, among others.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.125 µg/mL0.062 µg/mL
Escherichia coli0.25 µg/mL0.125 µg/mL
Pseudomonas aeruginosa0.187 µg/mL0.094 µg/mL

These findings highlight the compound's potential as an antibacterial agent, particularly in inhibiting biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammation by modulating enzyme activity or receptor interactions. This could provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. Its mechanism of action might involve the inhibition of specific cancer cell proliferation pathways or induction of apoptosis in malignant cells.

Case Studies and Research Findings

  • Antibiofilm Activity : A study reported that certain derivatives of pyrazolo compounds significantly reduced biofilm formation by more than 80% in tested bacterial strains . This suggests that modifications in the chemical structure can enhance the antibiofilm efficacy of these compounds.
  • Structure–Activity Relationships : Research into the structure–activity relationship (SAR) of related compounds has revealed that specific substitutions on the pyrazolo ring can dramatically affect biological activity, indicating that careful design can optimize therapeutic effects .
  • Comparative Studies : When compared with standard antibiotics like Amikacin, derivatives of this compound showed superior activity against certain bacterial isolates, suggesting a promising alternative for antibiotic resistance scenarios .

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